molecular formula C11H10BrFN2O B2522162 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide CAS No. 1797988-33-0

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide

Cat. No.: B2522162
CAS No.: 1797988-33-0
M. Wt: 285.116
InChI Key: FBWSWYOXMWSSAO-UHFFFAOYSA-N
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Description

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzene, which undergoes a series of reactions to introduce the cyanomethyl and propanamide groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to facilitate the process. Common solvents used include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the phenyl ring or the propanamide chain.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction and oxidation can lead to different amide and carboxylic acid derivatives.

Scientific Research Applications

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The cyanomethyl and propanamide groups can also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-fluorophenylacetic acid
  • (2-bromo-5-fluorophenyl)methanamine
  • 2-bromo-5-chlorophenylboronic acid

Uniqueness

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the cyanomethyl and propanamide groups. This unique combination of functional groups gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O/c12-10-3-2-9(13)7-8(10)1-4-11(16)15-6-5-14/h2-3,7H,1,4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWSWYOXMWSSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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